molecular formula C16H14O3 B1320516 Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate CAS No. 885950-48-1

Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B1320516
CAS No.: 885950-48-1
M. Wt: 254.28 g/mol
InChI Key: GEWDTBPSTDXEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate is an organic compound characterized by its biphenyl structure with formyl and carboxylate functional groups

Mechanism of Action

Target of Action

Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate, also known as ethyl 4-(2-formylphenyl)benzoate, is primarily used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . The primary targets of this compound are the organic building units that make up these frameworks .

Mode of Action

The compound interacts with its targets through a process known as condensation . In this process, the compound forms covalent bonds with the organic building units, resulting in the formation of a stable, extended framework . This interaction results in changes to the structure and properties of the resulting COFs .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis and modification of COFs . The compound’s interaction with its targets leads to the formation of COFs with hierarchical porosity . These COFs can then be further modified through pore engineering to create materials with specific properties .

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have good bioavailability for its intended use in the synthesis of cofs .

Result of Action

The result of the compound’s action is the formation of COFs with hierarchical porosity . These materials have a wide range of potential applications, including in the detection of nitro-explosives .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction conditions, such as temperature and pH, can affect the efficiency of the condensation process . Additionally, the presence of other compounds can influence the properties of the resulting COFs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group . The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: DMF

    Reagents: POCl3, biphenyl derivative

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) for electrophilic aromatic substitution.

Major Products:

    Oxidation: Biphenyl-2,4-dicarboxylic acid

    Reduction: Ethyl 2’-hydroxymethyl[1,1’-biphenyl]-4-carboxylate

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

    Ethyl 4-formylbenzoate: Similar structure but lacks the biphenyl moiety.

    Biphenyl-4-carboxylic acid: Similar biphenyl structure but lacks the formyl group.

This comprehensive overview highlights the significance of Ethyl 2’-formyl[1,1’-biphenyl]-4-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(2-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWDTBPSTDXEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594697
Record name Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-48-1
Record name Ethyl 2′-formyl[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.